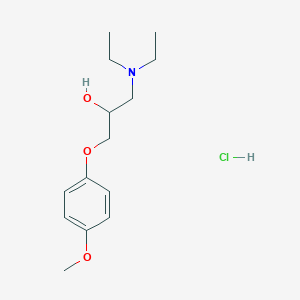

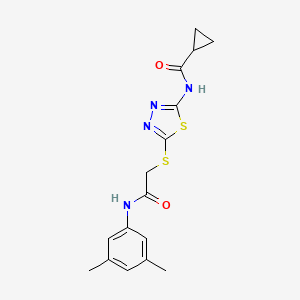

![molecular formula C22H20Cl2F3N3O2S2 B2399762 5-[(Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(4-chlorophenyl)amino]ethenyl]-N,N-diethylthiophene-2-sulfonamide CAS No. 344278-59-7](/img/structure/B2399762.png)

5-[(Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(4-chlorophenyl)amino]ethenyl]-N,N-diethylthiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-[(Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(4-chlorophenyl)amino]ethenyl]-N,N-diethylthiophene-2-sulfonamide” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are primarily used in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Synthesis Analysis

The synthesis of this compound involves the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, which is prepared from 2,5-CTF . The synthesis process is achieved in the final synthesis step .Scientific Research Applications

Antimicrobial and Antitumor Activities

Sulfonamides have historically been recognized for their antibacterial properties, serving as a foundation for developing drugs to treat bacterial infections (Carta, Scozzafava, & Supuran, 2012). The research and development of sulfonamides have evolved, with current studies focusing on their potential in treating various diseases, including cancer. Novel sulfonamide compounds exhibit significant antitumor activity, prompting the exploration of these molecules in anticancer therapies (Gulcin & Taslimi, 2018).

Environmental Applications

Sulfonamides have also been investigated for their environmental applications, particularly in microbial degradation of polyfluoroalkyl chemicals. These studies aim to understand the environmental fate and degradation pathways of polyfluoroalkyl substances, highlighting the significance of sulfonamides in mitigating pollution and toxic effects associated with these chemicals (Liu & Avendaño, 2013).

Diuretic and Pharmaceutical Impurities

Sulfonamides are key components in the synthesis of diuretics and have been the subject of patents outlining their utility in treating conditions such as glaucoma, hypertension, and obesity by inhibiting specific carbonic anhydrase isoforms (Carta & Supuran, 2013). Additionally, the role of sulfonamides in the identification and analysis of pharmaceutical impurities, particularly in proton pump inhibitors, has been explored to ensure drug safety and efficacy (Saini et al., 2019).

Antioxidant Capacity and Analytical Methods

The antioxidant capacity of sulfonamides has been evaluated through assays like the ABTS/PP decolorization assay, suggesting potential applications in developing antioxidant therapies (Ilyasov et al., 2020). Moreover, advancements in analytical methods for sulfonamides, such as capillary electrophoresis, have improved the detection and quantification of these compounds in various matrices, facilitating research and quality control in pharmaceutical applications (Hoff & Kist, 2009).

Future Directions

The future directions for this compound involve discovering many novel applications of TFMP . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .

Properties

IUPAC Name |

5-[(Z)-2-(4-chloroanilino)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-N,N-diethylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20Cl2F3N3O2S2/c1-3-30(4-2)34(31,32)20-10-9-19(33-20)17(13-28-16-7-5-15(23)6-8-16)21-18(24)11-14(12-29-21)22(25,26)27/h5-13,28H,3-4H2,1-2H3/b17-13+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSPNMRMQYYAHIK-GHRIWEEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(S1)C(=CNC2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(S1)/C(=C\NC2=CC=C(C=C2)Cl)/C3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20Cl2F3N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8,8-Difluoro-2-azaspiro[4.5]decan-3-one](/img/structure/B2399679.png)

![3-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2399680.png)

![2,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2399686.png)

![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2399692.png)

![N-[3-(1-benzofuran-2-yl)propyl]pent-4-enamide](/img/structure/B2399696.png)

![Methyl [1-(4-fluorobenzyl)piperidin-4-yl]acetate](/img/structure/B2399698.png)

![Ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2399700.png)

![Tert-butyl N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B2399702.png)